Solubility profile of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in DMSO and methanol
Solubility profile of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in DMSO and methanol
Executive Summary
In the synthesis and development of kinase inhibitors (e.g., Pazopanib analogs), 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine serves as a critical heterocyclic intermediate. Its solubility profile is a determinant factor in two distinct workflows: biological assay preparation (requiring high-concentration stock solutions) and process chemistry (requiring efficient crystallization solvents).
This guide delineates the theoretical solvation behavior of this aminopyrazole-pyrimidine scaffold and provides a rigorous, self-validating experimental protocol for determining its thermodynamic solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).
Physicochemical Context & Theoretical Profile
To optimize experimental design, we must first understand the molecular interactions at play.
Structural Analysis
The molecule comprises a pyrazole ring fused to a pyrimidine ring with a primary amine substituent.
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H-Bond Donors (HBD): 1 (Primary amine
). -
H-Bond Acceptors (HBA): 3 (Nitrogens in the pyrimidine and pyrazole rings).
-
Character: Planar, electron-rich heteroaromatic system prone to
stacking.
Predicted Solvation Behavior
| Solvent | Class | Interaction Mechanism | Predicted Solubility Profile |
| DMSO | Polar Aprotic | DMSO acts as a strong H-bond acceptor, effectively solvating the primary amine protons. It disrupts intermolecular | High (>50 mg/mL). Ideal for creating 10–100 mM stock solutions for biological screening. |
| Methanol | Polar Protic | MeOH acts as both H-bond donor (to ring Nitrogens) and acceptor (from the amine). However, its lower dielectric constant compared to DMSO makes it less effective at breaking strong crystal lattice energy. | Moderate (5–20 mg/mL). Often exhibits temperature-dependent solubility, making it a candidate for recrystallization purification. |
Experimental Protocol: Thermodynamic Solubility Determination
Objective: To determine the saturation solubility of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine using the "Shake-Flask" method (Gold Standard).
Prerequisites:
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Compound Purity: >98% (HPLC area).
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Solvents: Anhydrous DMSO (Grade: Molecular Biology), HPLC-grade Methanol.
-
Detection: HPLC-UV or LC-MS.
The "Shake-Flask" Workflow (SOP-SOL-001)
This protocol ensures equilibrium is reached, distinguishing true thermodynamic solubility from kinetic solubility.
Step 1: Sample Preparation
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Weigh approximately 10 mg of the solid compound into a 1.5 mL microcentrifuge tube (borosilicate glass preferred for DMSO to avoid leaching).
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Add 100 µL of solvent (DMSO or Methanol).
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Checkpoint: If the solid dissolves immediately, the solubility is
. Add more solid until saturation is visible (undissolved solid remains).
Step 2: Equilibration
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Place samples on an orbital shaker or thermomixer.
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Settings: 25°C ± 1°C at 500 RPM.
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Duration: Agitate for 24 hours .
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Scientific Rationale: 24 hours is required to overcome the crystal lattice energy and ensure the solution is not in a metastable supersaturated state.
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Step 3: Phase Separation
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Centrifuge the samples at 10,000 RPM for 10 minutes to pellet undissolved solids.
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Filtration (Critical): If floating particles persist, filter the supernatant through a 0.22 µm PTFE filter (for DMSO) or Nylon filter (for MeOH).
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Caution: Do not use cellulose acetate filters with DMSO.
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Step 4: Quantification (HPLC)
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Dilute the supernatant.
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DMSO samples: Dilute 1:100 in mobile phase (e.g., Acetonitrile/Water).
-
MeOH samples: Dilute 1:10 in mobile phase.
-
-
Inject onto HPLC. Calculate concentration using a pre-established calibration curve of the standard.
Visualization of Workflows
Solubility Determination Logic Flow
The following diagram illustrates the decision matrix for the experimental protocol.
Figure 1: Decision tree for thermodynamic solubility determination, ensuring saturation is achieved prior to quantification.
Solvation Mechanism (DMSO vs. Methanol)
Understanding why solubility differs aids in solvent selection for specific applications.
Figure 2: Mechanistic comparison of solvation. DMSO effectively disrupts lattice energy via dipolar interactions, whereas Methanol relies on competitive hydrogen bonding.
Technical Considerations & Troubleshooting
DMSO Hygroscopicity
DMSO is highly hygroscopic. Absorption of atmospheric water can drastically decrease the solubility of hydrophobic heterocycles.
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Mitigation: Always use fresh DMSO from a sealed septum vial or store over 4Å molecular sieves.
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Impact: A 5% water content in DMSO can reduce solubility by up to 50% for this class of compounds.
Methanol Solvates
Aminopyrazoles are known to form solvates (crystal forms containing solvent molecules) with methanol.
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Observation: If you observe a change in crystal habit (e.g., needles to plates) during the 24-hour equilibration, a solvate may have formed.
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Verification: Analyze the residual solid via DSC (Differential Scanning Calorimetry) or TGA (Thermogravimetric Analysis) if precise solid-state characterization is required.
Calculating Solubility
Where:-
= Concentration determined from calibration curve (
). - = Dilution Factor (e.g., 100).
References
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Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
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PubChem Database. (n.d.). "Compound Summary: 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine." National Library of Medicine.
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Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore." Drug Discovery Today.
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for shake-flask protocols).
